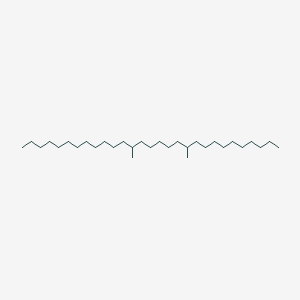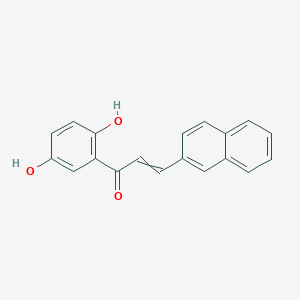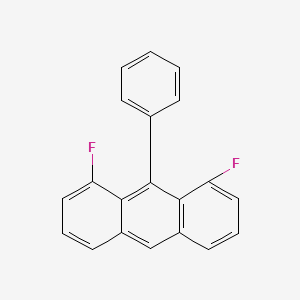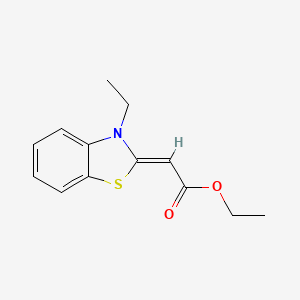![molecular formula C14H21NO2S B12582017 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide CAS No. 646038-91-7](/img/structure/B12582017.png)
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a butene chain, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a substituted phenyl ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide
- 3-Methyl-4-[4-(propan-2-yl)phenyl]but-2-ene-1-sulfonamide
- 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-2-sulfonamide
Uniqueness
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is unique due to its specific structural configuration, which influences its reactivity and interactions with biological targets. The position of the sulfonamide group and the butene chain can significantly affect its chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
646038-91-7 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)but-1-ene-1-sulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)14-6-4-13(5-7-14)10-12(3)8-9-18(15,16)17/h4-9,11-12H,10H2,1-3H3,(H2,15,16,17) |
InChI Key |
QPBQGNAISHCBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)

![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)




![Cyclopropa[4,5]cyclopenta[1,2-B]pyridine](/img/structure/B12581993.png)
![15-Methyl-1-[(oxan-2-yl)oxy]pentacosan-12-ol](/img/structure/B12581998.png)
![4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol](/img/structure/B12582001.png)


![Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-](/img/structure/B12582034.png)
